molecular formula C24H18Cl2N2O B11515466 8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B11515466
M. Wt: 421.3 g/mol
InChI Key: HQCBEWAHNCTPCH-UHFFFAOYSA-N
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Description

8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of chlorine atoms at specific positions on the quinoline ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide using reagents like carbodiimides in the presence of amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide could have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a therapeutic agent for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

IUPAC Name

8-chloro-N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Cl2N2O/c1-14-10-11-16(12-15(14)2)22-13-18(17-6-5-8-20(26)23(17)27-22)24(29)28-21-9-4-3-7-19(21)25/h3-13H,1-2H3,(H,28,29)

InChI Key

HQCBEWAHNCTPCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=CC=C4Cl)C

Origin of Product

United States

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